molecular formula C13H14ClN3O3 B13324040 Methyl (S)-2-(chloromethyl)-3-(oxetan-2-ylmethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate

Methyl (S)-2-(chloromethyl)-3-(oxetan-2-ylmethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate

Cat. No.: B13324040
M. Wt: 295.72 g/mol
InChI Key: YSLWOAWEVXQWPB-QMMMGPOBSA-N
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Description

This compound is a chiral imidazo[4,5-b]pyridine derivative featuring a chloromethyl group at position 2 and an oxetan-2-ylmethyl substituent at position 2. The stereochemistry (S-configuration) and oxetane moiety may influence its physicochemical properties, such as solubility and metabolic stability, compared to simpler analogs .

Properties

Molecular Formula

C13H14ClN3O3

Molecular Weight

295.72 g/mol

IUPAC Name

methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]imidazo[4,5-b]pyridine-5-carboxylate

InChI

InChI=1S/C13H14ClN3O3/c1-19-13(18)10-3-2-9-12(16-10)17(11(6-14)15-9)7-8-4-5-20-8/h2-3,8H,4-7H2,1H3/t8-/m0/s1

InChI Key

YSLWOAWEVXQWPB-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C1=NC2=C(C=C1)N=C(N2C[C@@H]3CCO3)CCl

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)N=C(N2CC3CCO3)CCl

Origin of Product

United States

Biological Activity

Methyl (S)-2-(chloromethyl)-3-(oxetan-2-ylmethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate, with the CAS number 2230200-79-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C13H14ClN3O3
  • Molecular Weight: 295.73 g/mol
  • Purity: 98.00% .

The compound features an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Antitumor Activity

Recent studies have indicated that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant antitumor activity. For instance, a study on related compounds showed that certain derivatives could inhibit the growth of gastric cancer cells (SGC-7901), with some compounds demonstrating IC50 values comparable to established chemotherapeutics .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
6oSGC-79012.3Telomerase inhibition
6uSGC-79014.5Apoptosis induction
Ethidium BromideSGC-79012.0DNA intercalation

Antifungal and Antibacterial Activity

The compound's biological evaluation also extends to antifungal and antibacterial activities. In vitro studies have shown that similar heterocyclic compounds possess significant antifungal properties against strains such as Fusarium oxysporum, while exhibiting minimal antibacterial effects against Gram-positive and Gram-negative bacteria .

Table 2: Antifungal Activity Against Fusarium oxysporum

CompoundIC50 (µg/mL)Activity Type
L112.83Antifungal
L417.0Antifungal
Benomyl5.0Reference Standard

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Inhibition of Telomerase: Similar compounds have been shown to inhibit telomerase activity, which is crucial for cancer cell proliferation.
  • Induction of Apoptosis: Certain derivatives induce programmed cell death in cancer cells.
  • Fungicidal Mechanisms: The antifungal activity may be linked to disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival.

Case Study 1: Antitumor Efficacy in Gastric Cancer

In a controlled study, this compound was evaluated alongside traditional chemotherapeutics in gastric cancer models. The compound demonstrated a superior profile in terms of selectivity and potency against cancer cells compared to standard treatments.

Case Study 2: Antifungal Screening

A series of antifungal assays were conducted using various concentrations of the compound against Fusarium species. Results indicated that at lower concentrations, the compound exhibited significant fungicidal activity, suggesting potential for development as an antifungal agent.

Scientific Research Applications

Methyl (S)-2-(chloromethyl)-3-(oxetan-2-ylmethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate, also known as this compound, is a chemical compound with the molecular formula C13H14ClN3O3 and a molecular weight of 295.72 . It is also known as Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate.

IUPAC Name: this compound .

CAS No: 2230200-79-8 .

Potential Applications

  • Medicinal Chemistry: Research indicates that compounds similar to methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate exhibit significant biological activities, particularly in pharmacology.
  • Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist: These compounds have shown potential as agonists for glucagon-like peptide-1 receptors, which are crucial in the regulation of glucose metabolism and appetite control. This suggests that the compound may have applications in treating conditions such as type 2 diabetes and obesity.
  • Versatile Chemical Compound: Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate is a versatile chemical compound used in diverse scientific research areas.
  • Potential Biological Activities: Notable for its potential biological activities.

Chemical Reactivity

  • The chemical reactivity of methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate primarily involves nucleophilic substitution reactions due to the presence of the chloromethyl group.
  • This group can be replaced by various nucleophiles, leading to the formation of derivatives with different biological properties.
  • The carboxylate functional group can undergo esterification or amidation reactions, further expanding its chemical versatility.

Interaction Studies

Comparison with Similar Compounds

Structural Analogues with Imidazo[4,5-b]pyridine Cores

The imidazo[4,5-b]pyridine scaffold is shared among several analogs, but substituents critically differentiate their properties:

Compound Name CAS Number Key Substituents Structural Similarity Notes
Methyl (S)-2-(chloromethyl)-3-(oxetan-2-ylmethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate N/A 2-chloromethyl, 3-oxetan-2-ylmethyl, 5-methyl ester Reference Chiral center; oxetane enhances polarity
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine 52090-89-8 2-methyl, 5-chloro 0.78 Lacks ester and oxetane; simpler halogenation
5-Chloro-3H-imidazo[4,5-b]pyridine 1392428-92-0 5-chloro 0.76 No alkyl/oxetane substituents; potential base for derivatization

Key Observations :

  • The target compound’s oxetane group may improve solubility compared to purely hydrophobic analogs like 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine .
  • The methyl ester at position 5 contrasts with halogenated derivatives, suggesting divergent reactivity (e.g., ester hydrolysis vs. nucleophilic substitution) .

Pyridine-Based Esters with Heterocyclic Substituents

Compounds like thiazopyr (methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate) share ester functionalities but differ in core structure and substituents :

Property Target Compound Thiazopyr
Core Imidazo[4,5-b]pyridine Pyridine
Key Groups Oxetan-2-ylmethyl, chloromethyl Thiazole, trifluoromethyl, difluoromethyl
Potential Applications Medicinal chemistry (e.g., kinase inhibitors) Herbicide (cellulose biosynthesis inhibition)

Key Observations :

  • Thiazopyr’s trifluoromethyl and thiazole groups confer agrochemical utility, while the target compound’s oxetane may favor drug-like properties (e.g., metabolic stability) .
  • The imidazo[4,5-b]pyridine core in the target compound could enable π-π stacking in biological targets, unlike thiazopyr’s simpler pyridine .

Carboxylic Acid Derivatives and Stability Considerations

Compounds such as 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid () highlight the impact of functional groups:

  • Ester vs. Carboxylic Acid : The target compound’s methyl ester may enhance cell permeability compared to carboxylic acids, which are prone to ionization at physiological pH .
  • Synthetic Routes : The ester group allows for late-stage modifications (e.g., hydrolysis to carboxylic acid), whereas carboxylic acid derivatives often require protection/deprotection strategies .

Computational and Experimental Insights

  • AM1 Model Predictions: The Austin Model 1 (AM1) could predict hydrogen-bonding interactions involving the oxetane oxygen, differentiating the target compound from non-polar analogs .
  • Stability Data: While explicit stability studies are absent in the evidence, oxetanes are known to improve metabolic stability compared to larger cyclic ethers (e.g., THF) .

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